1-Myristoyl-3-chloropropanediol

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: 1-Myristoyl-3-chloropropanediol can be synthesized through the esterification of myristic acid with 3-chloro-1,2-propanediol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the esterification of myristic acid with 3-chloro-1,2-propanediol in the presence of a suitable catalyst, followed by purification steps such as distillation or recrystallization to obtain the pure compound .

化学反応の分析

Types of Reactions: 1-Myristoyl-3-chloropropanediol undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of different derivatives.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield myristic acid and 3-chloro-1,2-propanediol.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Major Products Formed:

Substitution Reactions: Various derivatives depending on the nucleophile used.

Hydrolysis: Myristic acid and 3-chloro-1,2-propanediol.

科学的研究の応用

1-Myristoyl-3-chloropropanediol has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its effects on cellular processes and its potential role in inducing nephropathy and tubular hyperplasia

Medicine: Investigated for its potential toxicological effects and its impact on fertility and immune function

作用機序

1-Myristoyl-3-chloropropanediol exerts its effects primarily through its interaction with cellular components. The compound can induce nephropathy and tubular hyperplasia by disrupting normal cellular processes and causing oxidative stress . It also affects fertility and immune function by interfering with hormonal and immune pathways .

類似化合物との比較

1-Lauroyl-2-myristoyl-3-chloropropanediol: Another fatty acid ester with similar biological effects.

1-Myristoyl-2-chloropropanediol: A related compound with comparable chemical properties and applications.

Uniqueness: 1-Myristoyl-3-chloropropanediol is unique due to its specific ester linkage and the presence of a chlorine atom, which imparts distinct chemical reactivity and biological effects compared to other similar compounds .

生物活性

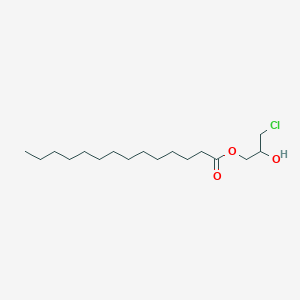

1-Myristoyl-3-chloropropanediol (1-MY) is a chemical compound classified as a fatty acid ester of 3-monochloropropanediol (3-MCPD). Its molecular formula is C₁₇H₃₃ClO₃, and it is primarily noted for its unique structure, which includes a myristoyl group derived from myristic acid linked to a chloropropanediol moiety. This compound has garnered attention due to its biological activity and potential toxicological effects, particularly in relation to nephropathy and other health issues observed in various studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₃₃ClO₃ |

| Molecular Weight | 320.895 g/mol |

| Density | 0.997 g/cm³ |

| Boiling Point | 417.045 °C at 760 mmHg |

Toxicological Profile

Research indicates that this compound and its derivatives can lead to significant health risks:

- Nephrotoxicity : Studies have shown that chronic administration of 3-MCPD results in degenerative changes in the kidneys, including glomerular lesions and tubular hyperplasia .

- Reproductive Effects : Animal studies have reported reduced fertility and potential infertility associated with exposure to this compound .

- Immune Suppression : There are indications that 1-MY may suppress immune function, which raises concerns regarding its safety in food products .

Biological Mechanisms

The biological activity of this compound is closely related to its metabolic pathways and interactions within biological systems:

- Metabolism : Upon ingestion, esters like 1-MY are hydrolyzed in the gastrointestinal tract, releasing free 3-MCPD into the bloodstream, where it can distribute to various organs .

- Kidney Targeting : The kidneys appear to be the primary target for toxicity, with studies demonstrating acute renal failure following exposure .

Case Studies

Several case studies have highlighted the health impacts associated with the consumption of products containing this compound:

- Wistar Rats Study : In a controlled study involving Wistar rats, chronic exposure to 3-MCPD esters resulted in significant kidney damage characterized by increased organ weight, fibrosis, and cellular infiltration .

- Infant Formula Analysis : Research has shown that commercial infant formulas may contain varying levels of MCPD esters, raising concerns about dietary exposure in vulnerable populations such as infants .

Regulatory Considerations

Given the toxicological profile of this compound, regulatory bodies have established guidelines for its acceptable daily intake. The Joint FAO/WHO Expert Committee on Food Additives (JEFCA) set a total daily intake limit of 2 µg/kg body weight/day for 3-MCPD and its esters, emphasizing the need for strict monitoring in food products .

特性

IUPAC Name |

(3-chloro-2-hydroxypropyl) tetradecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H33ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(20)21-15-16(19)14-18/h16,19H,2-15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRPWLPGSBUPQNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(CCl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H33ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。